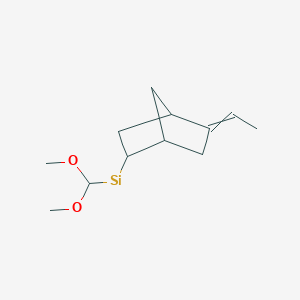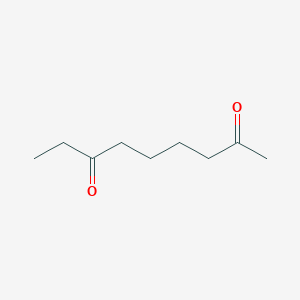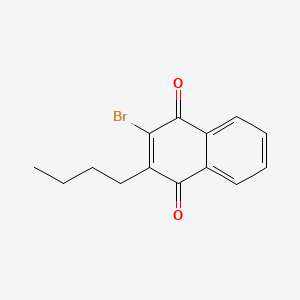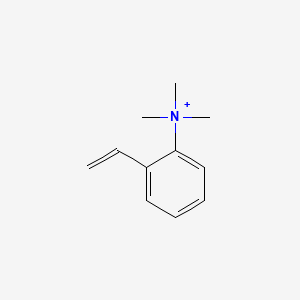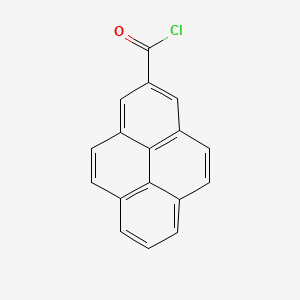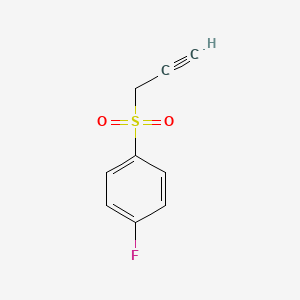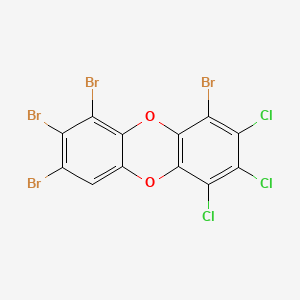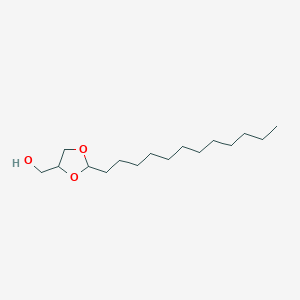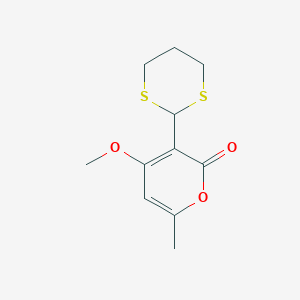
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of functional groups, including a dithiane ring and a pyranone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one typically involves the formation of the dithiane ring followed by the construction of the pyranone moiety. One common method for preparing dithianes is the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The pyranone structure can be synthesized through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the dithiane ring can yield the corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets through its functional groups. The dithiane ring can act as a nucleophile, while the pyranone moiety can participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to specific effects.
類似化合物との比較
Similar Compounds
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
4-Methoxy-6-methyl-2H-pyran-2-one: A compound with a similar pyranone structure but lacking the dithiane ring.
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity.
Uniqueness
3-(1,3-Dithian-2-yl)-4-methoxy-6-methyl-2H-pyran-2-one is unique due to the combination of the dithiane ring and the pyranone structure, which imparts distinct chemical and biological properties. This dual functionality allows for a wider range of applications and reactivity compared to simpler analogs.
特性
CAS番号 |
106897-34-1 |
|---|---|
分子式 |
C11H14O3S2 |
分子量 |
258.4 g/mol |
IUPAC名 |
3-(1,3-dithian-2-yl)-4-methoxy-6-methylpyran-2-one |
InChI |
InChI=1S/C11H14O3S2/c1-7-6-8(13-2)9(10(12)14-7)11-15-4-3-5-16-11/h6,11H,3-5H2,1-2H3 |
InChIキー |
CIPJAHFXGBSEHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)O1)C2SCCCS2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


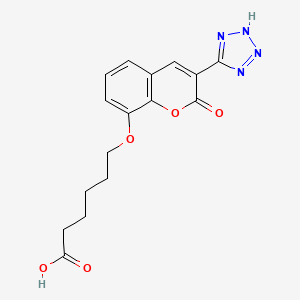
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)
